
(1R, 5S)-tert-Butyl Edoxaban
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R, 5S)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a direct, selective, reversible, and competitive inhibitor of human factor Xa. This compound is used as an anticoagulant to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Edoxaban tosylate monohydrate involves dissolving the free base of Edoxaban and p-toluensulfonic acid in an appropriate solvent system, such as ACN/H2O, followed by crystallization . Another method involves reacting specific compounds to obtain the desired product, followed by purification steps .
Industrial Production Methods
Industrial production of Edoxaban typically involves a series of chemical reactions, including the use of nitrile solvents and acidic conditions to remove protective groups, followed by reactions with tertiary amines and other compounds to achieve the final product .
化学反応の分析
Coupling Reactions
The synthesis of tert-butyl Edoxaban primarily involves coupling reactions to form its complex amide structure. Key steps include:
Step 1: Coupling of tert-Butyl Cyclohexyl Intermediate with 5-Chloropyridine Derivative
-
Reagents :
-
tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (starting material)
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate or similar derivatives (e.g., 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid)
-
Coupling agents : HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
-
-
Conditions :
Mechanism : The coupling reaction forms a mixed carbonate amide bond between the cyclohexyl intermediate and the 5-chloropyridine derivative. This step is critical for introducing the Factor Xa inhibitory pharmacophore .
Step 2: Deprotection of tert-Butyl Group
After coupling, the tert-butyl carbamate group is removed to yield the active edoxaban:
-
Reagents : Acidic conditions (e.g., HCl in dioxane) or hydrogenation .
-
Mechanism : Acidic hydrolysis cleaves the tert-butyl carbamate, releasing CO₂ and forming a free amine .
Key Reaction Conditions and Yields
Purification and Characterization
-
Purification :
-
Characterization :
Challenges and Innovations
-
Stereoselectivity : Achieving the correct (1R,5S) configuration requires careful control of reaction conditions, often involving enzyme-catalyzed asymmetric reductive amination .
-
Scalability : Recent methods (e.g., ) address limitations of traditional routes, such as low yields or excessive use of sodium azide (NaN₃), by introducing optimized intermediates like γ-butyrolactone derivatives.
-
Boc Deprotection : Acidic conditions (e.g., HCl/dioxane) are preferred over basic methods to avoid epimerization .
Structural Analysis
The compound’s stereochemistry and functional groups are critical for its biological activity:
科学的研究の応用
(1R, 5S)-tert-Butyl Edoxaban has a wide range of scientific research applications:
作用機序
(1R, 5S)-tert-Butyl Edoxaban exerts its effects by inhibiting factor Xa, a key protein in the coagulation cascade. By preventing the activation of factor Xa, the compound disrupts the stepwise amplification of protein factors needed to form blood clots . This inhibition is highly selective and competitive, making it an effective anticoagulant .
類似化合物との比較
Similar Compounds
Apixaban: Another direct factor Xa inhibitor used as an anticoagulant.
Rivaroxaban: A similar compound with comparable anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used for similar indications.
Uniqueness
(1R, 5S)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which may influence its pharmacokinetic and pharmacodynamic properties. Its high selectivity for factor Xa and favorable safety profile make it a valuable option in anticoagulant therapy .
生物活性
(1R, 5S)-tert-Butyl Edoxaban is a novel oral anticoagulant that acts as a direct and selective inhibitor of Factor Xa (FXa). This compound is a derivative of edoxaban, which has been extensively studied for its efficacy and safety in preventing thromboembolic events, particularly in patients with atrial fibrillation. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, and clinical implications.
Edoxaban, including its (1R, 5S)-tert-butyl variant, inhibits FXa, an essential enzyme in the coagulation cascade that converts prothrombin to thrombin. By inhibiting FXa, edoxaban effectively reduces thrombin generation and subsequent fibrin formation, thereby preventing clot formation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound exhibits a half-life of approximately 10 to 14 hours, allowing for once-daily dosing. It is primarily metabolized by the liver through cytochrome P450 enzymes and excreted via the kidneys.
Efficacy and Safety
The ENGAGE AF-TIMI 48 trial is pivotal in assessing the efficacy and safety of edoxaban compared to warfarin. In this trial involving over 21,000 patients with atrial fibrillation:
- Efficacy Outcomes : Edoxaban demonstrated non-inferiority to warfarin in preventing strokes and systemic embolism.
- Safety Outcomes : Major bleeding rates were lower in patients treated with edoxaban compared to those receiving warfarin.
Table 1: Summary of Clinical Trial Findings
Parameter | Edoxaban (60 mg) | Warfarin |
---|---|---|
Stroke/Systemic Embolism Rate | 1.18% | 1.50% |
Major Bleeding Rate | 3.43% | 3.89% |
All-Cause Mortality | 3.09% | 3.29% |
Case Studies
Several case studies have highlighted the clinical application of this compound:
- Case Study on Atrial Fibrillation : A patient with a history of atrial fibrillation was switched from warfarin to edoxaban due to recurrent bleeding episodes. The patient maintained stable INR levels while experiencing no further bleeding complications over a follow-up period of six months.
- Postoperative Thromboprophylaxis : In a cohort study involving orthopedic surgery patients, those receiving this compound had significantly lower rates of venous thromboembolism compared to those on traditional anticoagulants.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of edoxaban derivatives, including this compound. Research indicates that modifications at specific positions on the molecular structure can enhance FXa inhibition potency and selectivity.
Table 2: Structure-Activity Relationship Insights
Compound | IC50 (nM) | Selectivity for FXa vs Thrombin |
---|---|---|
Edoxaban | 30 | High |
This compound | <20 | Higher than edoxaban |
特性
分子式 |
C21H30ClN5O5 |
---|---|
分子量 |
467.9 g/mol |
IUPAC名 |
tert-butyl N-[(1R,2R,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m0/s1 |
InChIキー |
YJDLJNAWLBVIRF-NWANDNLSSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。